Cryolite

説明

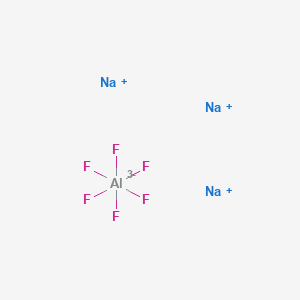

Cryolite, known chemically as sodium hexafluoroaluminate (Na₃AlF₆), is a rare mineral primarily found in Ivittuut, Greenland. It is a colorless to white halide mineral that has been historically significant in the aluminum industry. This compound’s unique properties, such as its ability to dissolve aluminum oxides, make it an essential component in the electrolytic production of aluminum .

準備方法

Synthetic Routes and Reaction Conditions: Cryolite can be synthesized through various methods, including the reaction of sodium carbonate with hexafluoroaluminic acid, or by reacting aluminum clay with sodium sulfate. Another method involves the use of fluorite (calcium fluoride) and sulfuric acid to produce hydrofluoric acid, which then reacts with sodium carbonate to form this compound .

Industrial Production Methods: The industrial production of this compound often involves the use of fluorine-containing waste from various industries. This waste is treated in acidic or weakly alkaline solutions to produce high-purity this compound. The particle size of the this compound can be controlled by adding a seed during the precipitation process .

化学反応の分析

Hydrofluoric Acid Route

Reaction of sodium aluminate with hydrofluoric acid:

This method is scalable and yields high-purity cryolite .

Carbonation Method

A two-step process using sodium fluoride and sodium aluminate under CO₂ gas:

Optimal conditions include 75°C, 0.2 MPa CO₂ pressure, and a 1:1 F/Al molar ratio, achieving 98.36% purity under ultrasound-assisted crystallization .

Ammonium Hexafluoroaluminate Neutralization

This method is cost-effective for industrial-scale production .

Decomposition and Thermal Behavior

At high temperatures, this compound decomposes into oxides and releases fluorine gas:

This reaction is critical in ceramic and glass industries, where fluoride emissions require careful handling .

Role in Aluminum Electrolysis (Hall-Héroult Process)

This compound lowers the melting point of alumina (Al₂O₃) from 2,072°C to ~950°C, enabling efficient electrolysis:

Key properties enhancing this process:

Reactions with Sulfur Compounds

In this compound-based melts, sulfates undergo reduction by aluminum or graphite:

| Reaction | Conditions | Byproducts | Reference |

|---|---|---|---|

| 1,000°C, graphite crucible | Na₂S, Al₂O₃ | ||

| 1,233 K, Al presence | SO₂, CO |

These reactions are significant in managing sulfur impurities during aluminum smelting.

Fluoride Recovery from Wastewater

This compound precipitation removes fluorides from spent cathode carbon treatment:

Optimal pH (8.57) and ultrasonic assistance achieve 96.7% fluoride removal .

Insecticide and Ceramic Flux

This compound’s low solubility in water () makes it a safe insecticide. In ceramics, it acts as a flux, reducing melting points by 200–300°C .

Key Research Findings

-

Ultrasound-Assisted Synthesis : Enhances this compound crystallinity and reduces particle size to 10–20 µm .

-

Electrolyte Additives : MgF₂ and CaF₂ lower liquidus temperatures but increase fluoride corrosion at >950°C .

-

Sulfur Contamination : Sulfate reduction accounts for 15–20% of sulfur losses in aluminum smelting .

科学的研究の応用

Active Filler in Grinding Wheels

Cryolite serves as an active filler in resin-bonded grinding wheels. Its incorporation enhances the durability and performance of these tools, leading to longer life and improved cutting efficiency .

Table 2: Applications of this compound in Abrasives

| Application | Description |

|---|---|

| Grinding Wheels | Improves durability and cutting action |

| Coated Abrasives | Acts as a filler for better performance |

Historically, this compound has been used as an insecticide due to its toxicity to pests such as moths and beetles. However, its use has declined due to environmental concerns regarding fluorine compounds .

Welding and Soldering

This compound is also utilized in welding applications as a component of fluxing agents. It aids in the removal of impurities during the welding process, ensuring stronger joints .

Case Studies

Case Study 1: Aluminum Production Efficiency

A study conducted on aluminum smelting operations indicated that the use of synthetic this compound improved current efficiency by up to 30% compared to traditional methods without this compound. This enhancement was attributed to its ability to maintain a stable electrolyte environment at lower temperatures .

Case Study 2: Abrasive Performance Enhancement

Research on resin-bonded grinding wheels demonstrated that incorporating this compound increased wear resistance by 25%, significantly extending tool life in industrial applications .

作用機序

Cryolite exerts its effects primarily through its ability to dissolve aluminum oxides, facilitating the electrolytic reduction of aluminum. The molecular targets involved include aluminum oxide and the electrolyte solution in which this compound is dissolved. The pathways involve the dissolution of aluminum oxide in molten this compound, followed by the electrolytic reduction to produce aluminum metal .

類似化合物との比較

Cryolite is unique compared to other similar compounds due to its specific chemical composition and properties. Similar compounds include:

Fluorite (Calcium Fluoride): Used in the production of hydrofluoric acid, which is a precursor for this compound synthesis.

Aluminum Fluoride: Another compound used in the aluminum industry, but it does not possess the same flux properties as this compound.

Sodium Fluoride: Used in various industrial applications but lacks the specific properties required for aluminum production

This compound’s uniqueness lies in its ability to lower the melting point of aluminum oxide mixtures and its effectiveness as a flux in the electrolytic production of aluminum.

生物活性

Cryolite, or sodium hexafluoroaluminate (Na3AlF6), is a naturally occurring mineral that has garnered attention for its diverse biological activities. This article explores the biological implications of this compound, including its effects on various organisms, potential applications in agriculture, and relevant case studies.

This compound is composed of sodium, aluminum, and fluorine in a crystalline structure. Its unique properties make it useful in various industrial applications, particularly in aluminum smelting and as a catalyst in organic synthesis. The compound is generally considered non-toxic and safe for laboratory use without special precautions .

1. Impact on Insect Species

This compound has been studied for its insecticidal properties, particularly against Dipteran species that are significant agricultural pests. Research indicates that this compound can serve as a positive control compound in bioassays evaluating the efficacy of Cry proteins derived from Bacillus thuringiensis (Bt). In experiments with Drosophila melanogaster, this compound was applied at concentrations of 0.04% and 0.004%, demonstrating notable effects on survival rates and developmental times of larvae .

Table 1: Effects of this compound on Drosophila melanogaster

| Treatment Concentration | Survival Rate (%) | Development Time (days) |

|---|---|---|

| Control | 100 | 10 |

| 0.004% this compound | 85 | 12 |

| 0.04% this compound | 70 | 14 |

2. Antibacterial Properties

This compound has also been evaluated for its antibacterial activity when used as a catalyst in the synthesis of benzimidazoles. Studies have reported that compounds synthesized using this compound exhibit significant antibacterial effects, suggesting potential applications in pharmaceuticals .

Case Study: Human Health and Environmental Impact

A comprehensive review highlighted the potential health risks associated with aluminum exposure, particularly in occupational settings such as aluminum smelting plants where this compound is used as an electrolyte. Studies indicated increased pulmonary issues among workers exposed to high levels of aluminum compounds, including this compound. The accumulation of aluminum in biological tissues raises concerns about neurotoxicity and other health implications .

Case Study: Agricultural Applications

In agricultural contexts, this compound has been utilized as an insecticide due to its effectiveness against pest species while being less harmful to beneficial insects. Field trials demonstrated that crops treated with this compound showed reduced pest populations without significant adverse effects on non-target species . This positions this compound as a valuable tool in integrated pest management strategies.

Research Findings

Recent studies have focused on the synthesis of this compound from secondary aluminum dross, emphasizing eco-friendly methods that can reduce waste while producing this valuable compound . The research outlines a three-step process involving water-washing and chemical reactions to yield high-purity this compound suitable for industrial applications.

特性

IUPAC Name |

trisodium;hexafluoroaluminum(3-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.6FH.3Na/h;6*1H;;;/q+3;;;;;;;3*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHXRBDMVPYGJX-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Al-3](F)(F)(F)(F)F.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na3AlF6, AlF6Na3 | |

| Record name | SODIUM ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CRYOLITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1565 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cryolite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cryolite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872955 | |

| Record name | Aluminum trisodium hexafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.941265 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium aluminum fluoride appears as an odorless white solid or powder. mp: 1291 °C. Density: 2.95 g/cm3. Dust irritates the eyes and skin; inhaled dust irritates the nose, mouth and lungs. Insoluble in water. Synthesized by fusion of sodium fluoride and aluminum fluoride as a electrolyte in the reduction of alumina to aluminum metal. Occurs in nature as the mineral cryolite. Aqueous suspensions of powdered sodium aluminum fluoride are used as insecticides., Other Solid, Colorless to white (but may also be other colors) solid; [CHEMINFO], CRYSTALS OR AMORPHOUS POWDER., Colorless to dark odorless solid. [pesticide] [Note: Loses color on heating.] | |

| Record name | SODIUM ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cryolite (Na3(AlF6)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium aluminum fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/726 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CRYOLITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1565 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium aluminum fluoride (as F) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0559.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), Decomposes | |

| Record name | SODIUM ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium aluminum fluoride (as F) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0559.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.04 % (NIOSH, 2023), SOL IN DILUTE ALKALI, SOL IN FUSED ALUMINUM, FERRIC SALTS, INSOL IN ALCOHOL, Sol in concentrated sulfuric acid, For more Solubility (Complete) data for ALUMINUM SODIUM FLUORIDE (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.042 (very poor), 0.04% | |

| Record name | SODIUM ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALUMINUM SODIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1548 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CRYOLITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1565 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium aluminum fluoride (as F) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0559.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.9 (NIOSH, 2023) - Denser than water; will sink, 2.95 g/cu cm, 2.95 g/cm³, 2.90 | |

| Record name | SODIUM ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALUMINUM SODIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1548 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CRYOLITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1565 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium aluminum fluoride (as F) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0559.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), No detectable vapor pressure, 0 mmHg (approx) | |

| Record name | SODIUM ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALUMINUM SODIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1548 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sodium aluminum fluoride (as F) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0559.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

MONOCLINIC CRYSTALS (NATURAL PRODUCT); AMORPHOUS POWDER (SYNTHETIC PRODUCT), Snow-white, semi-opaque masses, vitreous fracture. Monoclinic crystals with cubic habit, perfect cleavage. The natural form may be colored reddish or brown or even black, but loses this discoloration on heating. | |

CAS No. |

15096-52-3, 13775-53-6 | |

| Record name | SODIUM ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cryolite (Na3(AlF6)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum trisodium hexafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CRYOLITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZIS914RQ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM SODIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1548 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CRYOLITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1565 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1832 °F (NIOSH, 2023), 960-1027 °C, Melting point: 1009-1012 °C; heat of formation: -3297 kJ/mol; heat of fusion: 225 kJ/mol at 1012 °C; refractive index: 1.339; vapor pressure: 253 Pa at 1000 °C. /from table/, 1009 °C, 1832 °F | |

| Record name | SODIUM ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALUMINUM SODIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1548 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CRYOLITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1565 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium aluminum fluoride (as F) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0559.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Q1: What is the molecular formula and weight of cryolite?

A1: this compound, also known as sodium hexafluoroaluminate, is represented by the molecular formula Na3AlF6. Its molecular weight is 209.94 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A: this compound can be characterized using several spectroscopic techniques, including X-ray diffraction (XRD) to determine its crystal structure [, , , ] and infrared (IR) spectroscopy to identify functional groups and analyze its interaction with other compounds [].

Q3: How does the addition of silica (SiO2) affect the properties of this compound-alumina melts?

A: Adding silica to this compound-alumina melts increases their density but decreases their electrical conductivity. This phenomenon is relevant for the electrolytic production of aluminum [].

Q4: How does calcium fluoride (CaF2) impact the properties of this compound melts used in low-temperature aluminum production?

A: Calcium fluoride influences several properties of potassium-sodium and potassium-lithium this compound melts. It increases the liquidus temperature, decreases electrical conductivity in KF-NaF-AlF3 melts, and exhibits a more complex effect on conductivity in KF-LiF-AlF3 melts [].

Q5: What is the primary industrial application of this compound?

A: this compound is primarily used as a flux in the Hall-Héroult process, the primary method for industrial aluminum production. It lowers the melting point of alumina (Al2O3), enabling its electrolysis at a lower temperature and reducing energy consumption [, , , ].

Q6: How are computational methods employed to study this compound?

A: First-principles calculations are utilized to predict the thermal transport properties of this compound, specifically focusing on its thermal diffusivity and conductivity. These predictions are valuable for modeling the side ledge thickness in aluminum electrolysis cells [].

Q7: What are the environmental concerns associated with this compound production and use?

A: The production and use of this compound can lead to the generation of fluorine-containing waste, which requires careful management due to its potential environmental hazards. Research focuses on utilizing this waste, for example, in the production of polyaluminium chloride (PAC) for water treatment, to minimize its environmental impact [].

Q8: How is this compound waste managed and recycled?

A: Anode carbon residue, a byproduct of aluminum electrolysis containing this compound, is being investigated for the separation and recovery of valuable components like carbon and electrolyte. These efforts aim to improve resource efficiency and minimize waste generation in aluminum production [].

Q9: What are some valuable resources for researchers studying this compound?

A: Access to high-temperature furnaces, electrochemical workstations, and sophisticated analytical techniques like XRD, IR spectroscopy, and electron microscopy is essential for comprehensive this compound research [, , , ].

Q10: What are some key historical milestones in this compound research and application?

A: The discovery of this compound in Greenland during the late 18th century marked the beginning of its journey. In the mid-19th century, Danish chemist Julius Thomsen recognized its industrial potential, leading to the development of the this compound soda process. This process marked a significant advancement in industrial chemistry and paved the way for this compound's crucial role in aluminum production [].

Q11: What are the potential cross-disciplinary applications of this compound?

A: this compound's unique properties make it appealing for diverse applications beyond aluminum production. These include its use in glass and ceramic industries [], as a potential component in far-ultraviolet (FUV) reflective coatings for aerospace applications [], and as a component in high-temperature resistant materials [].

Q12: How does the kinematic viscosity of this compound compare to water at different temperatures?

A: While the kinematic viscosity of water (1.005×10-6 m2/s at 20°C) and this compound (1.43×10-6 m2/s at 960°C) are similar, it's crucial to consider the significant temperature difference when comparing these values [].

Q13: What is the impact of contact angle on bubble dynamics in this compound-CO2 and water-air systems?

A: Contact angle plays a dominant role in influencing bubble dynamics between these two systems. Understanding this difference is essential when using water-air models to simulate CO2-cryolite systems in aluminum electrolysis research [].

Q14: What are the key factors influencing the formation of side ledges in aluminum electrolysis cells?

A: Side ledge formation depends on electrolyte overheating, chemical composition of the electrolyte, heat transfer coefficients, and thermophysical properties of the materials involved. Understanding these factors is crucial for optimizing the aluminum electrolysis process [].

Q15: Can this compound be synthesized from industrial byproducts?

A: Yes, research shows that this compound can be synthesized from various industrial byproducts. One example is using fluorosilicic acid, a byproduct of the phosphate fertilizer industry, to produce this compound commercially [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。